molecular formula C18H16N2O2 B1192038 6-Momipp

6-Momipp

Cat. No. B1192038
M. Wt: 292.34
InChI Key: RPNPISGFLNFEFU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-MOMIPP is a brain-penetrant anti-mitotic indolyl-chalcone which inhibits glioblastoma growth and viability.

Scientific Research Applications

Anti-Mitotic Activity in Cancer Treatment

6-MOMIPP, an indole-based chalcone, shows promise in cancer treatment due to its ability to disrupt microtubules. Studies have demonstrated its efficacy in inducing cell death in glioblastoma, melanoma, and lung carcinoma cell lines by targeting the colchicine site on β-tubulin, leading to mitotic arrest and cell death. This disruption is crucial for its potential in treating primary and metastatic brain tumors, as this compound can penetrate the blood-brain barrier effectively. Notably, it does not significantly affect the viability of normal cells, including differentiated neurons, at concentrations lethal to most cancer lines (Du et al., 2018).

Induction of Non-Apoptotic Cell Death

Another significant aspect of this compound's application is its ability to induce a unique form of cell death known as 'methuosis' in glioblastoma and other tumor cell lines. This process, unlike apoptosis, is caspase-independent and involves the vacuolization of macropinosome and endosome compartments. Interestingly, altering the methoxy substitution on the indole ring of this compound alters its biological activity. At concentrations above 500 nM, this compound disrupts microtubules, leading to extensive cell death before the activation of caspases can be detected (Du et al., 2016).

Methuosis in Glioma Cells

Further studies on MOMIPP compounds have shown that they induce methuosis in glioma cells, characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. This leads to cell detachment and necrosis-like rupture of the plasma membrane, without the nuclear changes typical of apoptosis. This suggests a dysfunctional trafficking at the nexus where macropinosomes, late endosomes, and autophagosomes converge on lysosomes, contributing to non-apoptotic cell death (Mbah et al., 2014).

properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.34

IUPAC Name

(E)-3-(6-methoxy-2-methyl-1H-indol-3-yl)-1-pyridin-4-ylprop-2-en-1-one

InChI

InChI=1S/C18H16N2O2/c1-12-15(5-6-18(21)13-7-9-19-10-8-13)16-4-3-14(22-2)11-17(16)20-12/h3-11,20H,1-2H3/b6-5+

InChI Key

RPNPISGFLNFEFU-AATRIKPKSA-N

SMILES

CC1=C(C2=C(N1)C=C(C=C2)OC)C=CC(=O)C3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-MOMIPP;  6 MOMIPP;  6MOMIPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Momipp
Reactant of Route 2
6-Momipp
Reactant of Route 3
Reactant of Route 3
6-Momipp
Reactant of Route 4
Reactant of Route 4
6-Momipp
Reactant of Route 5
Reactant of Route 5
6-Momipp
Reactant of Route 6
Reactant of Route 6
6-Momipp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.